molecular formula C20H21BrN2O4S B4289284 2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate

2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate

Cat. No. B4289284
M. Wt: 465.4 g/mol
InChI Key: SRNWHQOFQLTSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate, also known as BOME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOME is a derivative of methionine and benzoyl chloride, and its chemical structure consists of a benzoyl group, a methionine residue, and a bromophenyl group.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. 2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of cell cycle arrest, and the suppression of angiogenesis. 2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate has also been shown to have antioxidant properties, which may contribute to its anticancer and antimicrobial effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate. One area of interest is the development of more efficient synthesis methods that can yield higher quantities of 2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate. Another direction is the investigation of 2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate's potential applications in other fields, such as agriculture and food science. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate and its potential side effects.

Scientific Research Applications

2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been tested against various types of cancer cells, including breast cancer, prostate cancer, and lung cancer. 2-[(4-bromophenyl)amino]-2-oxoethyl N-benzoylmethioninate has also been investigated for its antimicrobial properties, and it has shown promising results against various bacteria and fungi.

properties

IUPAC Name

[2-(4-bromoanilino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S/c1-28-12-11-17(23-19(25)14-5-3-2-4-6-14)20(26)27-13-18(24)22-16-9-7-15(21)8-10-16/h2-10,17H,11-13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNWHQOFQLTSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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